

# ATM-3507 trihydrochloride solubility and stability issues

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## Compound of Interest

Compound Name: ATM-3507 trihydrochloride

Cat. No.: B605672

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## ATM-3507 Trihydrochloride Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of **ATM-3507 trihydrochloride**.

## Frequently Asked Questions (FAQs)

Q1: What is **ATM-3507 trihydrochloride** and what is its mechanism of action?

A1: **ATM-3507 trihydrochloride** is a potent and selective inhibitor of tropomyosin Tpm3.1.<sup>[1]</sup> Tropomyosins are proteins that bind to actin filaments and play a crucial role in regulating the stability and function of the cytoskeleton.<sup>[2]</sup> By targeting Tpm3.1, ATM-3507 disrupts the actin cytoskeleton, leading to anti-cancer effects, including the induction of apoptosis and inhibition of cell proliferation and migration.<sup>[1][3][4]</sup>

Q2: What are the recommended storage conditions for **ATM-3507 trihydrochloride** powder and stock solutions?

A2: For long-term storage of the solid compound, it is recommended to store it at 4°C under sealed conditions, away from moisture.<sup>[5]</sup> Stock solutions in solvent can be stored at -80°C for

up to 6 months or at -20°C for up to 1 month, also in a sealed container and protected from moisture.[5][6]

Q3: Is **ATM-3507 trihydrochloride** stable in aqueous solutions and cell culture media?

A3: While specific stability data in various cell culture media is not extensively published, it is a common issue for small molecules to exhibit instability in aqueous solutions at 37°C.[7] It is recommended to prepare fresh aqueous solutions for each experiment and to assess the stability in your specific cell culture medium if the experiment duration is long.[7] One supplier notes that the salt form (trihydrochloride) may be unstable and recommends considering the free form which is stated to have equivalent biological activity.[8]

Q4: What are the known IC50 values for ATM-3507?

A4: The half-maximal inhibitory concentration (IC50) of ATM-3507 has been determined in several human cancer cell lines, with values ranging from 3.83 to 6.84 µM.[6][9]

## Troubleshooting Guides

### Issue 1: Difficulty Dissolving ATM-3507 Trihydrochloride

Possible Cause: Incorrect solvent or procedure. The trihydrochloride salt form may require specific conditions to fully dissolve.

Troubleshooting Steps:

- Select the appropriate solvent: For in vitro studies, DMSO is the recommended solvent.[9] For in vivo applications, a multi-component solvent system is suggested.[5]
- Follow the recommended solubilization protocol:
  - For DMSO stock solutions: Use of ultrasonic treatment may be necessary to achieve a concentration of 33.33 mg/mL (54.48 mM).[9]
  - For in vivo formulations: A stepwise addition of solvents is recommended. For example, 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline.[5] Another option is 10% DMSO followed by 90% (20% SBE-β-CD in saline).[5]

- Ensure the compound is at room temperature before opening: This prevents condensation, which can affect solubility and stability.
- Use fresh, anhydrous DMSO: Hygroscopic DMSO can significantly impact the solubility of the product.<sup>[6]</sup>

## Issue 2: Precipitate Formation in Stock Solution Upon Storage

Possible Cause: The compound may have limited solubility at lower temperatures, or the solvent may have absorbed water.

Troubleshooting Steps:

- Warm the vial: Gently warm the vial to room temperature and vortex to see if the precipitate redissolves.
- Confirm complete dissolution before use: Always inspect the solution for any visible precipitate before making further dilutions.
- Use anhydrous solvent: When preparing stock solutions, ensure the DMSO is of high purity and anhydrous.
- Aliquot stock solutions: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.<sup>[7]</sup>

## Issue 3: Inconsistent or Lower-Than-Expected Activity in Cell-Based Assays

Possible Cause: Degradation of the compound in the stock solution or in the cell culture medium during the experiment.

Troubleshooting Steps:

- Prepare fresh stock solutions: If there is any doubt about the stability of the stock solution, prepare a fresh one.

- Assess stability in your experimental conditions: You can pre-incubate the compound in your cell culture medium at 37°C for the duration of your experiment and then test its activity in a short-term assay to check for loss of potency.[7]
- Minimize exposure to light: Store stock solutions in amber vials or wrapped in foil to protect from light.[6]
- Consider using the free base form: As suggested by a supplier, the free base of ATM-3507 may offer better stability while maintaining biological activity.[8]

## Data Summary

Table 1: Solubility of **ATM-3507 Trihydrochloride**

Solvent System	Solubility	Concentration	Notes
DMSO	33.33 mg/mL	54.48 mM	Requires sonication[9]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 2.08 mg/mL	2.88 mM	For in vivo use; results in a clear solution[5]
10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 2.08 mg/mL	2.88 mM	For in vivo use; results in a clear solution[5]

Table 2: In Vitro Efficacy of ATM-3507

Cell Line	IC50 (μM)	Cancer Type
Human Melanoma Lines	3.83 - 6.84	Melanoma
CHLA-20	4.99 ± 0.45	Neuroblastoma
CHP-134	3.83 ± 0.67	Neuroblastoma
CHLA-90	6.84 ± 2.37	Neuroblastoma
SK-N-BE(2)	5.00 ± 0.42	Neuroblastoma

## Experimental Protocols

### Protocol 1: Preparation of **ATM-3507 Trihydrochloride** Stock Solution

Objective: To prepare a concentrated stock solution of **ATM-3507 trihydrochloride** in DMSO.

Materials:

- **ATM-3507 trihydrochloride** powder
- Anhydrous, high-purity DMSO
- Sterile, amber microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic water bath

Procedure:

- Allow the vial of **ATM-3507 trihydrochloride** powder to equilibrate to room temperature before opening.
- Weigh the desired amount of powder using a calibrated analytical balance.
- Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
- Add the calculated volume of DMSO to the vial containing the powder.
- Vortex the solution thoroughly.
- If the compound does not fully dissolve, place the vial in an ultrasonic water bath and sonicate until the solution is clear.
- Aliquot the stock solution into single-use, sterile, amber vials.

- Label each aliquot with the compound name, concentration, date of preparation, and solvent.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).<sup>[5][6]</sup>

## Protocol 2: General Method for Assessing Stability in Solution

Objective: To evaluate the stability of **ATM-3507 trihydrochloride** in a specific aqueous solution over time.

Materials:

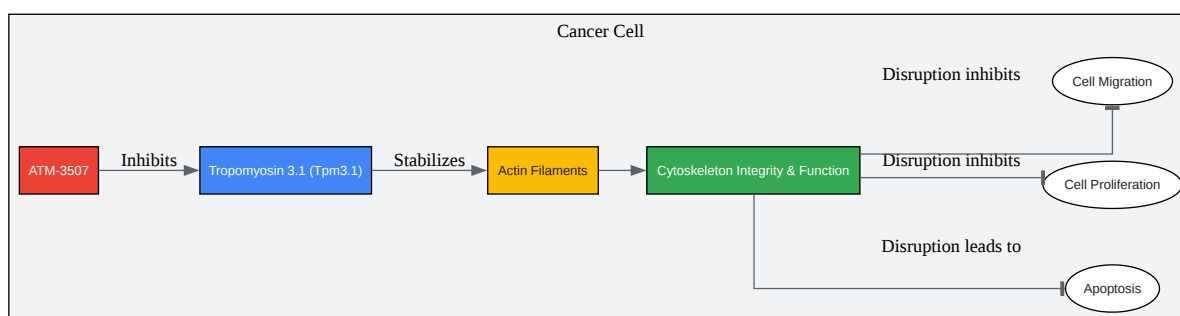
- **ATM-3507 trihydrochloride** stock solution in DMSO
- Aqueous experimental buffer (e.g., PBS, cell culture medium)
- HPLC-MS system
- HPLC-grade solvents

Procedure:

- Prepare a fresh stock solution of **ATM-3507 trihydrochloride** as a time-zero reference.
- Dilute the stock solution into the aqueous experimental buffer to the final working concentration.
- Immediately take an aliquot of this solution for the T=0 time point. If necessary, quench any potential reaction by adding an equal volume of a strong organic solvent like acetonitrile and store at -80°C until analysis.
- Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
- At various time points (e.g., 2, 8, 24, 48 hours), collect aliquots and process them in the same way as the T=0 sample.
- Analyze all samples by HPLC-MS to determine the concentration of the parent compound.

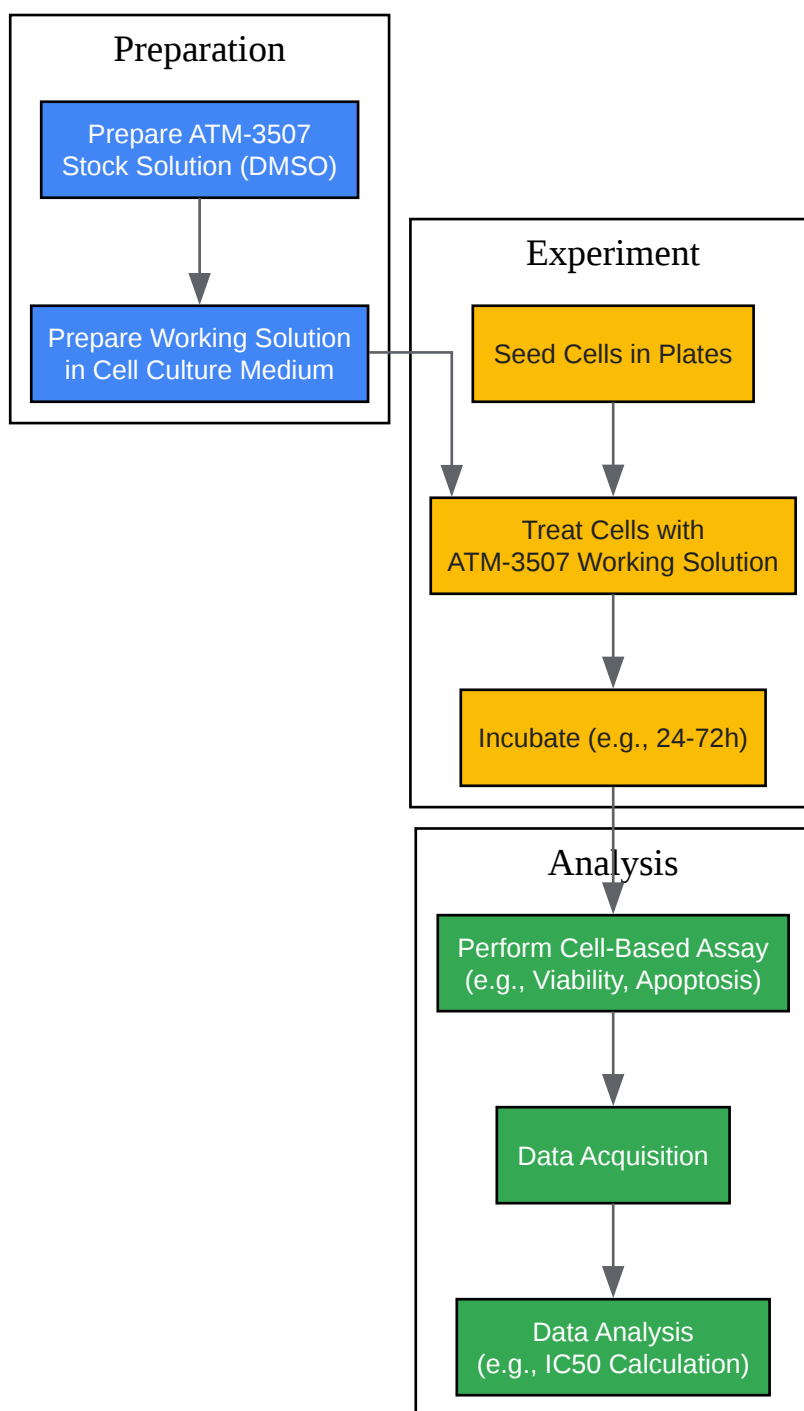
- Compare the concentration at each time point to the T=0 sample to determine the percentage of the compound remaining and assess its stability.

## Visualizations



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Caption: ATM-3507 inhibits Tpm3.1, disrupting actin filament stability.



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Caption: Workflow for an in vitro cell-based assay using ATM-3507.



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